molecular formula C15H14N2O2S2 B15086679 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 438458-81-2

3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B15086679
CAS No.: 438458-81-2
M. Wt: 318.4 g/mol
InChI Key: GHYSRLNYFQPDBD-UHFFFAOYSA-N
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Description

3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. The reaction conditions often include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Moderate to high temperatures (50-100°C) to drive the reaction to completion.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Various substitution reactions can occur at the indole or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, derivatives of thiazolidinones are explored for their potential therapeutic applications, including anti-inflammatory and antidiabetic effects.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

Uniqueness

3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

438458-81-2

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-[4-hydroxy-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C15H14N2O2S2/c1-8(2)7-17-14(19)12(21-15(17)20)11-9-5-3-4-6-10(9)16-13(11)18/h3-6,8,19H,7H2,1-2H3

InChI Key

GHYSRLNYFQPDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O

Origin of Product

United States

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